Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Overview
Description
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring, along with a sodium salt of an oxoacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-4-bromo-5-methylbenzoic acid.
Formation of Oxoacetate Group: The carboxylic acid group of 2-amino-4-bromo-5-methylbenzoic acid is converted to an oxoacetate group through a series of reactions involving acylation and subsequent oxidation.
Sodium Salt Formation: The final step involves the neutralization of the oxoacetate compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes precise control of reaction conditions such as temperature, pH, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxoacetate group to a hydroxyl group, forming a hydroxy derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
2-Amino-4-bromo-5-methylbenzoic acid: A precursor in the synthesis of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate.
Sodium 2-(2-amino-4-chloro-5-methylphenyl)-2-oxoacetate: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness:
Bromine Atom: The presence of a bromine atom in this compound imparts unique reactivity and biological activity compared to its chlorine analog.
Oxoacetate Group: The oxoacetate group provides additional sites for chemical modification and interaction with biological targets.
Biological Activity
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate is a synthetic organic compound characterized by its unique structural features, including an amino group, a bromine atom, and an oxoacetate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
The molecular formula of this compound is . Its structure can be represented as follows:
Research indicates that the biological activity of this compound may be influenced by its ability to interact with specific enzymes and receptors. The presence of the amino and bromine groups is critical for its binding affinity and specificity. Studies suggest that these interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies have shown that it exhibits activity against a range of bacterial strains. The mechanism appears to involve inhibition of bacterial growth through interference with protein synthesis or cell wall synthesis.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Inhibition of protein synthesis |
Escherichia coli | 16 µg/mL | Disruption of cell wall synthesis |
Pseudomonas aeruginosa | 64 µg/mL | Targeting metabolic pathways |
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has shown potential in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Anticancer Effects in Cell Lines
A recent study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values reported as follows:
Table 2: IC50 Values for Cancer Cell Lines
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF-7 | 15 | Significant reduction in viability |
A549 | 20 | Induction of apoptosis observed |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be rationalized through its structure. The amino group enhances solubility and facilitates interaction with biological targets, while the bromine atom may influence electronic properties and steric effects.
Table 3: Comparison with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-(3-bromophenyl)-2-oxoacetate | Bromine-substituted phenyl ring | Moderate antimicrobial activity |
Ethyl 2-(4-fluorophenyl)amino)-2-oxoacetate | Fluorine instead of bromine | Reduced anticancer activity |
Potassium 2-amino-2-oxoacetate | Lacks bromine | Lower binding affinity |
Properties
IUPAC Name |
sodium;2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3.Na/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWBNZZKMPKMFF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)C(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrNNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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